Hdac-IN-64

HDAC inhibition biochemical assay structure-activity relationship

Researchers often struggle to dissect class II HDAC biology without confounding class I inhibition. HDAC-IN-64 solves this by selectively inhibiting HDAC4, 5, 6, 7, and 9 (IC50 24-85 nM) while sparing class I/IV isoforms. - Enables clean mechanistic studies of class II-dependent acetylation and transcription. - Validated in prostate cancer: GI50 0.32 µM (LNCaP), 1.1 µM (RWPE-1); strong anti-migration activity. - Balanced class IIa/IIb profile not achievable with isoform-selective probes. Sourced exclusively for R&D; rapid global delivery.

Molecular Formula C15H8ClF4N7O
Molecular Weight 413.72 g/mol
Cat. No. B12380692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-64
Molecular FormulaC15H8ClF4N7O
Molecular Weight413.72 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NOC(=N2)C(F)(F)F)F)CN3C=NC4=C3N=C(N=C4Cl)N
InChIInChI=1S/C15H8ClF4N7O/c16-10-9-12(25-14(21)23-10)27(5-22-9)4-7-2-1-6(3-8(7)17)11-24-13(28-26-11)15(18,19)20/h1-3,5H,4H2,(H2,21,23,25)
InChIKeyMUCCBEWLLGMTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC-IN-64: Selective Class II HDAC Inhibitor


HDAC-IN-64 (also known as Compound 13) is a pyrrolo-pyrimidine-based histone deacetylase (HDAC) inhibitor that selectively targets class II HDAC isoforms. The compound inhibits HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 with IC50 values of 24, 45, 85, 31, and 37 nM, respectively, while sparing class I and class IV HDACs including HDAC1, HDAC2, HDAC3, HDAC8, and HDAC11 [1]. HDAC-IN-64 demonstrates anti-proliferative activity against prostate cancer cell lines LNCaP and RWPE-1, with GI50 values of 0.32 μM and 1.1 μM respectively, and exhibits marked anti-migration properties on advanced prostate cancer cells [1][2].

Selective class IIa/IIb HDAC probe (HDAC4,5,6,7,9)
Prostate cancer cell-model studies (LNCaP, RWPE-1)
Anti-migratory assay response context

HDAC-IN-64 Selection Rationale: Class IIa/IIb Profile


HDAC inhibitors vary dramatically in isoform selectivity and cellular functional outcomes. Pan-HDAC inhibitors such as SAHA (vorinostat) or Romidepsin broadly inhibit class I and class II enzymes, which often introduces off-target transcriptional effects and toxicity liabilities not relevant to specific disease models [1]. Conversely, highly isoform-specific HDAC6 inhibitors (e.g., Rocilinostat with HDAC6 IC50 ~5 nM, >1 μM against class IIa) or HDAC4/5-selective inhibitors (e.g., LMK-235 with HDAC4 IC50 = 11.9 nM, HDAC6 IC50 = 55.7 nM) each produce distinct acetylation signatures and cellular phenotypes . HDAC-IN-64 occupies a unique intermediate selectivity space, simultaneously inhibiting all class IIa members (HDAC4, 5, 7, 9) plus HDAC6, while maintaining selectivity over class I HDACs [2]. Substituting HDAC-IN-64 with a pan-HDAC inhibitor will introduce class I inhibition; substituting with an HDAC6-selective inhibitor will eliminate class IIa inhibition—both alterations would fundamentally change the experimental outcomes and invalidate cross-study comparisons.

Pan-HDAC inhibitors (e.g., SAHA) introduce class I inhibition, shifting transcriptional readouts beyond class II pathways.
HDAC6-selective inhibitors (e.g., Rocilinostat) lack class IIa engagement, leaving HDAC4/5/7/9-dependent processes unmodulated.
Class IIa-selective inhibitors (e.g., LMK-235) show reduced HDAC6 inhibition, potentially missing HDAC6-mediated phenotypes.

HDAC-IN-64 Comparative Evidence


Biochemical Potency vs. HDAC-IN-65

HDAC-IN-64 demonstrates substantially higher biochemical potency against HDAC isoforms compared to the structurally related compound HDAC-IN-65 (compound 6). HDAC-IN-64 inhibits HDAC4 and HDAC6 with IC50 values of 24 nM and 85 nM, respectively, whereas HDAC-IN-65 exhibits an overall HDAC inhibitory IC50 of 2,500 nM (2.5 μM) [1][2]. This represents an approximately 104-fold difference in potency against HDAC4 and a 29-fold difference against HDAC6.

Biochem. Potency vs. HDAC-IN-65
Head-to-head
HDAC4 IC50 24 nM; HDAC6 85 nM HDAC-IN-65: HDAC IC50 2,500 nM
Supports target engagement at lower compound concentrations
In vitro biochemical enzyme assays; ~104-fold (HDAC4) and ~29-fold (HDAC6) difference
HDAC inhibition biochemical assay structure-activity relationship IC50 comparison

Class II Selectivity vs. LMK-235 and Rocilinostat

HDAC-IN-64 exhibits a distinct isoform inhibition profile compared to other class II-targeting inhibitors. HDAC-IN-64 inhibits HDAC4, 5, 6, 7, and 9 with IC50 values ranging from 24 to 85 nM, while sparing class I HDACs (HDAC1, 2, 3, 8) and HDAC11 [1]. In contrast, LMK-235 selectively inhibits HDAC4 (IC50 = 11.9 nM) and HDAC5 (IC50 = 4.22 nM) but shows substantially weaker activity against HDAC6 (IC50 = 55.7 nM, ~13-fold selectivity loss) . Rocilinostat (ACY-1215) potently inhibits HDAC6 (IC50 ~5 nM) with minimal activity against class IIa members (HDAC4, 5, 7, 9 all >1,000 nM) .

Class II Selectivity vs. LMK-235 & Rocilinostat
Cross-study context
HDAC-IN-64: IC50 24–85 nM across class IIa/IIb LMK-235: HDAC6 IC50 55.7 nM; Rocilinostat: class IIa >1,000 nM
Balanced class IIa/IIb profile enables pathway co-inhibition studies
Profiled against all 11 HDAC isoforms; distinct selectivity space
HDAC isoform selectivity class IIa HDAC class IIb HDAC selectivity profiling

Anti-Migratory Activity vs. Compound 15

Within the same pyrrolo-pyrimidine series, HDAC-IN-64 (compound 13) demonstrated superior inhibition of invasive behavior compared to compound 15 in migration assays. The original publication reports that compound 13 and, to a lesser extent, compound 15 inhibited the invasive behavior of androgen-sensitive and androgen-insensitive advanced prostate cancer cells [1]. This indicates that despite structural similarity within the same scaffold series, anti-migratory efficacy is not uniform and HDAC-IN-64 represents the optimized lead within this chemotype.

Anti-Migratory vs. Compound 15
Head-to-head
Marked inhibition of invasive behavior Compound 15: inhibited to a lesser extent
Anti-migratory assay response: stronger effect observed vs. compound 15
Migration assays on advanced prostate cancer cell lines
cell migration inhibition wound healing assay prostate cancer anti-metastatic

Cellular Anti-Proliferative Activity

HDAC-IN-64 exhibits differential anti-proliferative potency across prostate cancer cell lines. In 72-hour MTT assays, HDAC-IN-64 inhibited LNCaP cell growth with a GI50 of 0.32 μM and RWPE-1 cell growth with a GI50 of 1.1 μM, representing a 3.4-fold higher sensitivity in LNCaP cells [1][2]. The study also reports favorable in vitro tumor selectivity and HDAC6 targeting in PCA cells [1].

Cellular Anti-Proliferative Activity
Assay context
LNCaP GI50 0.32 µM · RWPE-1 1.1 µM
Cell proliferation assay context: differential sensitivity in prostate cell lines
72-h MTT assay; 3.4-fold difference between LNCaP and RWPE-1
cell proliferation GI50 prostate cancer LNCaP RWPE-1 tumor selectivity

In Vitro Drug-Like Properties

HDAC-IN-64 (compound 13) was among the representative compounds evaluated for in vitro drug-like properties in the original medicinal chemistry study. The compound demonstrated favorable solubility, cell permeability, and metabolic stability in in vitro assays, which supported its advancement as a lead candidate [1]. These properties distinguish HDAC-IN-64 from earlier-generation tool compounds that may have unpredictable behavior in cellular assays due to poor solubility or rapid metabolic degradation.

In Vitro Drug-Like Properties
Data to verify
Reported favorable solubility, permeability, metabolic stability
Formulation-context: may support consistent cell-based assay performance
Numerical values not publicly reported; review original publication
drug-like properties solubility metabolic stability cell permeability lead optimization

HDAC-IN-64 Recommended Research Applications


Class II Selectivity Profiling

HDAC-IN-64 is optimally suited for experiments requiring selective inhibition of class II HDACs (HDAC4, 5, 6, 7, 9) without confounding class I HDAC activity. Unlike pan-HDAC inhibitors that broadly suppress class I enzymes, HDAC-IN-64 enables dissection of class II-specific transcriptional programs and acetylation events [1]. Use as a chemical probe to distinguish class II-dependent phenotypes from class I-dependent effects in gene expression, protein acetylation, or functional assays.

Prostate Cancer Migration and Invasion

Based on direct evidence of anti-migratory activity in both androgen-sensitive and androgen-insensitive advanced prostate cancer cells, HDAC-IN-64 is the appropriate tool compound for metastasis-focused research [1]. The compound outperformed a structurally related analog (compound 15) in migration assays, validating its specific utility for wound healing, transwell invasion, and 3D spheroid migration experiments in prostate cancer models.

Anti-Proliferative Screening in Prostate Cells

HDAC-IN-64 provides a well-characterized reference point for anti-proliferative studies in prostate cancer research. With GI50 values of 0.32 μM (LNCaP) and 1.1 μM (RWPE-1) established in 72-hour MTT assays [1][2], researchers can use HDAC-IN-64 as a positive control or benchmark compound when evaluating novel HDAC inhibitors or combination therapies in prostate cancer cell models. The 3.4-fold differential sensitivity between LNCaP and RWPE-1 cells serves as an internal validation metric for assay reproducibility.

HDAC6 & Class IIa Co-Inhibition

For studies investigating the interplay between HDAC6 (class IIb) and class IIa HDACs (HDAC4, 5, 7, 9), HDAC-IN-64 offers a balanced inhibition profile that is not achievable with isoform-selective inhibitors such as Rocilinostat (HDAC6-selective, class IIa IC50 >1,000 nM) or LMK-235 (class IIa-selective, HDAC6 IC50 = 55.7 nM) [1]. Use HDAC-IN-64 to interrogate synergistic or compensatory relationships between class IIa and IIb HDACs in acetylation signaling, protein degradation pathways, or cellular stress responses.

Application
Selection Property
Validation Focus
Class II HDAC pathway dissection
Selective class IIa/IIb inhibition
Transcriptional & acetylation endpoint analysis
Prostate cancer cell migration studies
Anti-migratory assay response
Wound healing/invasion assay endpoints
Prostate cell proliferation screening
Differential cell-line sensitivity
LNCaP/RWPE-1 GI50 benchmark reproducibility
Class IIa/IIb co-inhibition studies
Balanced HDAC6 & class IIa engagement
Compensatory acetylation signaling analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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